Cas no 435345-40-7 (4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride)
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-fluoro-phenylamino)-butan-1-ol
- 4-(4-fluoroanilino)butan-1-ol
- 4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride
- 4-[(4-fluorophenyl)amino]butan-1-ol
- AC1MJX8R
- ARONIS022945
- CTK4I7440
- MolPort-000-160-599
- SBB010701
- 435345-40-7
- AKOS000300744
- SB84649
- STL355869
- DTXSID60389787
- VS-07417
- DB-184017
- 4-((4-Fluorophenyl)amino)butan-1-ol
- BBL023396
- 327071-60-3
- 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
-
- MDL: MFCD06662286
- Inchi: 1S/C10H14FNO/c11-9-3-5-10(6-4-9)12-7-1-2-8-13/h3-6,12-13H,1-2,7-8H2
- InChI Key: CLRMKAVGSIJKOJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)NCCCCO
Computed Properties
- Exact Mass: 183.10600
- Monoisotopic Mass: 183.105942232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26000
- LogP: 2.08310
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008304-1g |
4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride |
435345-40-7 | 1g |
6144CNY | 2021-05-07 | ||
| TRC | F621753-10mg |
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride |
435345-40-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F621753-50mg |
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride |
435345-40-7 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | F621753-100mg |
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride |
435345-40-7 | 100mg |
$ 210.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008304-1g |
4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride |
435345-40-7 | 1g |
6144.0CNY | 2021-07-13 | ||
| Crysdot LLC | CD12071927-1g |
4-(4-Fluoro-phenylamino)-butan-1-ol |
435345-40-7 | 95+% | 1g |
$318 | 2024-07-24 |
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
Introduction to 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride (CAS No. 435345-40-7)
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride, identified by its CAS number 435345-40-7, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluoro substituent and an amino group in its molecular structure imparts distinct chemical and pharmacological characteristics, making it a subject of intense research interest.
The compound’s molecular formula, C10H14FNO·HCl, reflects its complex composition and the presence of both organic and inorganic elements. The hydrochloride salt form enhances its solubility in aqueous solutions, which is a critical factor for its formulation in pharmaceutical applications. This solubility profile makes it particularly suitable for drug delivery systems that require high bioavailability.
In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds incorporating fluoro-substituted aromatic rings. The fluoro atom is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design. The incorporation of a fluoro-phenyl group in 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride enhances its pharmacokinetic properties, potentially leading to improved therapeutic efficacy.
The
The synthesis of 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic ring system. These synthetic approaches highlight the compound’s structural complexity and the expertise required to produce it on an industrial scale.
The compound’s potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its utility in the development of agrochemicals and specialty chemicals where its unique structural features offer advantageous properties. For instance, the combination of a hydroxyl group and an amino group provides multiple sites for functionalization, enabling the creation of derivatives with tailored properties.
In academic research, 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride has been investigated for its role as an intermediate in the synthesis of more complex molecules. Its structural framework serves as a scaffold for exploring novel chemical reactions and transformations. These studies contribute to the broader understanding of organic chemistry principles and their application in drug discovery.
The compound’s pharmacological profile has been studied extensively in preclinical models to assess its potential therapeutic effects. Initial findings suggest that it may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The development of new drugs often involves a rigorous process of screening and optimization to identify compounds with optimal pharmacokinetic and pharmacodynamic properties. 4-(4-Fluoro strong>-
The future prospects for 4-(4-
435345-40-7 (4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)